SGR-1505

MALT1 inhibition Biochemical assay Paracaspase activity

Select SGR-1505 for your MALT1 research: a best-in-class allosteric inhibitor with biochemical IC50 of 1.3 nM and >7,600-fold selectivity over proteases. Demonstrates single-digit nanomolar cellular potency in both BTKi-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL lines, unlike earlier MALT1 inhibitors. In primary human PBMCs, IL-2 secretion IC50 of 18 nM—10-fold superior to JNJ-67856633. Clinically, no severe hyperbilirubinemia. Achieve reproducible, translationally relevant results with a well-characterized PK/PD profile.

Molecular Formula C18H12ClF4N9O
Molecular Weight 481.8 g/mol
CAS No. 2661481-41-8
Cat. No. B12375048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGR-1505
CAS2661481-41-8
Molecular FormulaC18H12ClF4N9O
Molecular Weight481.8 g/mol
Structural Identifiers
SMILESCC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F
InChIInChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1
InChIKeyDEMHKALZEXJNJH-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGR-1505 (CAS 2661481-41-8): Potent Allosteric MALT1 Inhibitor for B-Cell Malignancy Research and Procurement


SGR-1505 (CAS 2661481-41-8) is a clinical-stage, orally bioavailable, allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). Its chemical formula is C18H12ClF4N9O with a molecular weight of 481.79 g/mol. Discovered by Schrödinger using an advanced physics-based computational platform, SGR-1505 inhibits the paracaspase activity of MALT1, a key mediator of NF-κB signaling in B-cell receptor pathways [1]. It demonstrates anti-proliferative activity in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cell lines, including those resistant to BTK inhibitors (BTKi), and has progressed to Phase 1 clinical trials (NCT05544019) for relapsed/refractory B-cell malignancies [2].

Why SGR-1505 Cannot Be Substituted by Generic MALT1 Inhibitors in Research and Development


MALT1 inhibitors exhibit substantial variability in potency, selectivity, mechanism of action, and clinical safety profiles. For instance, early inhibitors like MI-2 are irreversible and show low nanomolar to micromolar potency (IC50 5.84 µM) , while clinical-stage allosteric inhibitors like JNJ-67856633 (IC50 74 nM) [1] have been associated with specific toxicities such as hyperbilirubinemia [2]. SGR-1505 possesses a distinct binding mode and a unique physiochemical profile, leading to a differentiated set of quantitative performance characteristics. Substituting SGR-1505 with another MALT1 inhibitor without verifying equivalent potency in relevant assays (e.g., sub-nanomolar biochemical IC50), broad selectivity, or a comparable safety record could compromise experimental reproducibility and lead to erroneous conclusions in preclinical models or clinical translation.

Quantitative Differentiation of SGR-1505: A Comparative Evidence Guide for Scientific Selection


Biochemical Potency: >50-Fold Superior to JNJ-67856633 and >4,000-Fold Superior to MI-2

SGR-1505 demonstrates exceptionally high biochemical potency against MALT1, with an IC50 of 1.3 nM . This represents a 57-fold improvement over the clinical-stage comparator JNJ-67856633 (IC50 = 74 nM) [1], a 3.1-fold improvement over the advanced allosteric inhibitor MLT-985 (IC50 = 3 nM) , and a >4,000-fold improvement over the early irreversible inhibitor MI-2 (IC50 = 5.84 µM) . In a direct head-to-head comparison, SGR-1505 was 'more potent than JNJ-6633 in all assays tested' [2].

MALT1 inhibition Biochemical assay Paracaspase activity

Cellular Potency in ABC-DLBCL Cell Lines: Functional Activity in Both BTKi-Sensitive and Resistant Models

SGR-1505 exhibits potent anti-proliferative activity in a panel of ABC-DLBCL cell lines, with cellular IC50 values ranging from 10 to 120 nM . Importantly, this activity is maintained in both BTK inhibitor (BTKi)-sensitive cell lines (e.g., OCI-LY10) and BTKi-resistant cell lines (e.g., OCI-LY3) [1]. This contrasts with BTK inhibitors themselves, which are ineffective in resistant models.

ABC-DLBCL Cell viability BTK inhibitor resistance

Primary Immune Cell Potency: 10-Fold Superior to JNJ-67856633 in Human T-Cell Assay

In a functional assay using human primary T-cells, SGR-1505 demonstrated at least a 10-fold greater potency in inhibiting IL-2 secretion compared to the clinical-stage comparator JNJ-67856633 [1]. This superior potency in a physiologically relevant immune cell model highlights its potential for strong pharmacodynamic activity.

T-cell IL-2 secretion Primary cell assay

Broad Selectivity Profile: >7,600-Fold Window Against Human Proteases and Kinases

SGR-1505 exhibits a high degree of selectivity for MALT1. In a panel of 17 human proteases, SGR-1505 showed no significant inhibition (all IC50 values >10 µM) . This represents a >7,600-fold selectivity window over its MALT1 IC50 of 1.3 nM. Furthermore, it was highly selective when screened against a panel of 468 human kinases and disease-relevant mutant variants .

Selectivity Off-target activity Protease panel

Favorable In Vivo PK and Early Clinical Safety Profile: Differentiated from JNJ-67856633

In a Phase 1 study in healthy volunteers, SGR-1505 exhibited rapid absorption (Tmax 2-4 h) and a dose-proportional increase in exposure [1]. A high-fat meal increased Cmax by 1.6-fold and AUC by 1.3-fold [1]. In an ongoing Phase 1 trial in patients with relapsed/refractory B-cell malignancies, SGR-1505 was well-tolerated with no dose-limiting toxicities [2]. Notably, the safety profile of SGR-1505 appears differentiated from the competitor JNJ-67856633, with 'no severe hyperbilirubinemia events reported' [2].

Pharmacokinetics Safety Clinical trial Tolerability

In Vivo Efficacy in Combination with BTK Inhibitor: Tumor Regression in Preclinical Models

SGR-1505, as a single agent and in combination with the approved BTK inhibitor ibrutinib, demonstrated tumorostatic and regressive antitumor activity in ABC-DLBCL cell line-derived xenograft and patient-derived xenograft (PDX) models [1]. At a dose of 75 mg/kg (TID), SGR-1505 suppressed tumor growth in a dose-dependent manner in an OCI-LY3 xenograft model .

Xenograft model Combination therapy Ibrutinib

Optimal Research and Procurement Scenarios for SGR-1505 Based on Quantitative Evidence


Investigating MALT1 Biology and NF-κB Signaling in BTKi-Resistant ABC-DLBCL

SGR-1505's potent activity in both BTKi-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL cell lines (IC50 10-120 nM) [1] makes it an ideal tool for dissecting MALT1-dependent signaling in the context of acquired drug resistance. Its high biochemical potency (IC50 1.3 nM) and broad selectivity window (>7,600-fold vs. proteases) ensure that observed effects are MALT1-specific, providing clear and reproducible data on downstream NF-κB pathway modulation.

Developing and Validating Combination Therapies with BTK Inhibitors

Preclinical data demonstrate that SGR-1505 can achieve tumor regression when combined with the BTK inhibitor ibrutinib in in vivo xenograft models [2]. Its favorable early clinical safety profile, which is differentiated from JNJ-67856633 by a lack of severe hyperbilirubinemia [3], makes it a strong candidate for preclinical and clinical studies exploring rational combination strategies to overcome therapeutic resistance and improve patient outcomes.

High-Throughput Screening and Chemical Probe Studies Requiring High Potency and Specificity

With a sub-nanomolar biochemical IC50 (1.3 nM) and proven cellular activity (IL-2 secretion IC50 of 18 nM in PBMCs) , SGR-1505 is suitable for use as a high-potency, selective chemical probe in screening cascades. Its performance in primary human immune cell assays (10-fold superior to JNJ-67856633) [4] supports its use in more complex, physiologically relevant models, such as ex vivo studies on patient-derived immune cells.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

SGR-1505 is orally bioavailable with well-characterized preclinical and clinical pharmacokinetics, including rapid absorption (Tmax 2-4 h) and dose-proportional exposure in humans [5]. These properties, combined with demonstrated in vivo efficacy in xenograft models [2], make it an excellent candidate for in vivo pharmacodynamic studies. Researchers can use SGR-1505 to establish robust PK/PD relationships and investigate target engagement biomarkers in animal models of B-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGR-1505

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.